(S)-(-)-Mosapramine
CAS No.: 120167-35-3
Cat. No.: VC0219437
Molecular Formula: C12H21NO4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120167-35-3 |
---|---|
Molecular Formula | C12H21NO4 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
(S)-(-)-Mosapramine, with the IUPAC name 1'-[3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one, belongs to the dibenzazepine class of compounds. Its molecular formula is , and it has a molecular weight of 479.1 g/mol . The compound features a spirocyclic imidazopyridine-piperidine core and a chlorinated dibenzazepine moiety, with the (S)-configuration at the 8a position of the imidazopyridine ring .
Key Structural Features:
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Spirocyclic Core: The spiro junction between the imidazopyridine and piperidine rings confers conformational rigidity, influencing receptor-binding affinity .
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Chlorinated Dibenzazepine: The 2-chloro substitution on the dibenzazepine moiety enhances dopamine D2 receptor antagonism .
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Asymmetric Center: The stereochemistry at the 8a position differentiates (S)-(-)-Mosapramine from its (R)-(+)-enantiomer, though pharmacological differences between the two are minimal .
Synthesis and Stereochemical Resolution
The synthesis of (S)-(-)-Mosapramine involves optical resolution of the racemic intermediate (±)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine. This intermediate is treated with 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine to yield the enantiomerically pure (S)-form . Despite the enantiomers’ structural distinction, comparative studies in rats revealed negligible differences in antiapomorphine activity, dopamine D2 receptor affinity (), or acute toxicity .
Pharmacological Profile
Receptor Binding and Mechanism of Action
(S)-(-)-Mosapramine functions as a potent antagonist at dopamine D2, D3, and D4 receptors ( and , respectively) and exhibits moderate affinity for serotonin 5-HT2A receptors () . Its atypical antipsychotic profile arises from its higher 5-HT2A/D2 receptor occupancy ratio compared to typical antipsychotics like haloperidol but lower than clozapine .
Receptor Occupancy in Rat Brain (Dose-Dependent):
Dose (mg/kg) | Striatal D2 Occupancy (%) | Frontal 5-HT2A Occupancy (%) |
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0.1 | 15 | 8 |
1.0 | 42 | 25 |
10 | 78 | 63 |
100 | 94 | 87 |
Data derived from in vivo receptor binding studies . |
Clinical Applications and Efficacy
Adverse Effects and Tolerability
(S)-(-)-Mosapramine’s adverse effect profile includes mild-to-moderate CNS depression, weight gain, and anticholinergic effects . Its limited DLS activity reduces EPS risk, though rare cases of tardive dyskinesia have been reported .
Metabolism and Pharmacokinetics
Biotransformation Pathways
(S)-(-)-Mosapramine undergoes hepatic metabolism via cytochrome P450 (CYP) 3A4/5-mediated oxidation, yielding three primary metabolites:
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Hydroxylated Dibenzazepine: Retains 20% D2 receptor affinity.
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N-Desalkyl Derivatives: Inactive at dopaminergic receptors.
Pharmacokinetic Parameters (Racemic Mosapramine):
Parameter | Value |
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Bioavailability | 65–70% (oral) |
Protein Binding | 92–95% |
Half-Life () | 12–18 hours |
Clearance | 8.2 L/h |
Data extrapolated from preclinical studies . |
Comparative Analysis with Other Antipsychotics
Receptor Affinity Comparison
Drug | D2 (nM) | 5-HT2A (nM) | 5-HT1A (nM) |
---|---|---|---|
(S)-(-)-Mosapramine | 1.4 | 12.3 | >1000 |
Clozapine | 120 | 5.6 | 180 |
Risperidone | 3.3 | 0.6 | 210 |
Haloperidol | 1.2 | 120 | >1000 |
Data synthesized from . |
Clinical Outcomes
While (S)-(-)-Mosapramine’s individual contributions to racemic mosapramine’s effects are unclear, its enantiopure form shares the parent drug’s balanced D2/5-HT2A antagonism. This contrasts with high 5-HT2A-preferential drugs like risperidone, which exhibit stronger serotonergic modulation .
Future Research Directions
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Enantiomer-Specific Trials: Clinical studies isolating (S)-(-)-Mosapramine could elucidate its unique efficacy and safety profile.
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Metabolite Characterization: Further analysis of hydroxylated metabolites may reveal prodrug potential .
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Long-Term Safety: Extended observational studies are needed to assess tardive dyskinesia risk .
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